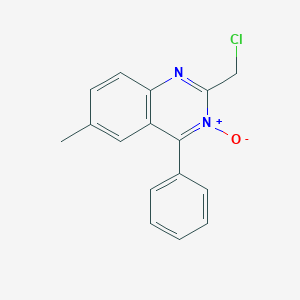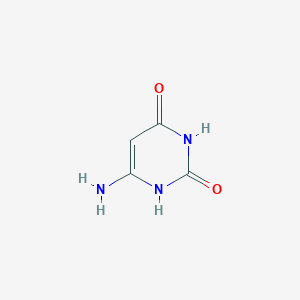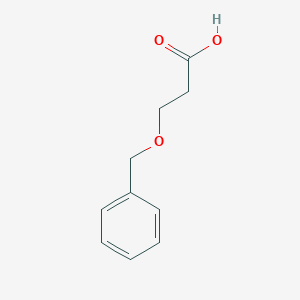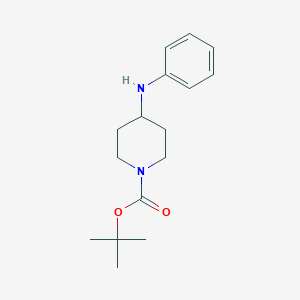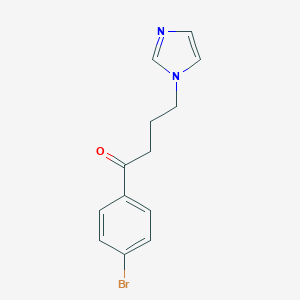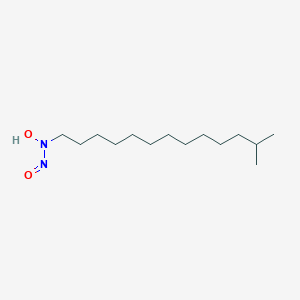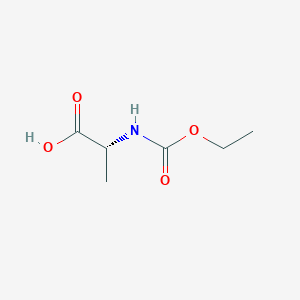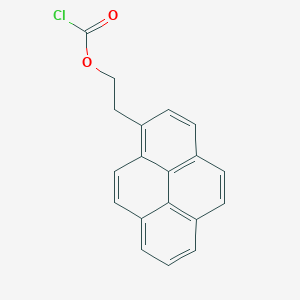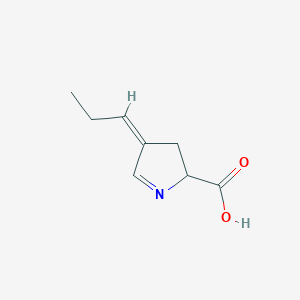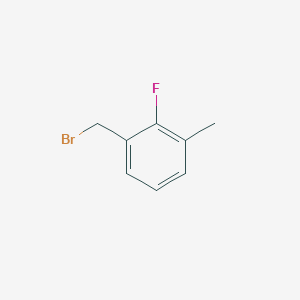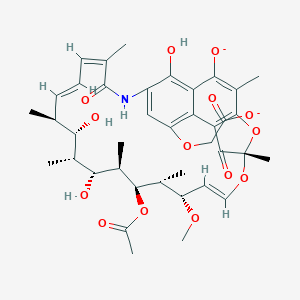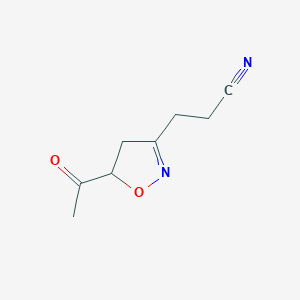
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile, also known as ADPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADPN is a heterocyclic compound that contains both an oxazole and a nitrile functional group.
Mecanismo De Acción
The mechanism of action of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is not fully understood, but it is believed to act through multiple pathways. 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. Additionally, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been found to have a number of biochemical and physiological effects. In animal studies, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been found to have a protective effect on the liver and kidneys. In vitro studies have demonstrated that 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile can inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is its versatility in scientific research. It can be used in a variety of assays and experiments due to its diverse range of properties. However, one of the limitations of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile. One area of interest is in the development of new drugs based on the structure of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile. Researchers are also investigating the potential of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile as a neuroprotective agent in the treatment of neurodegenerative diseases. In addition, there is ongoing research on the mechanisms of action of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis method of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile involves the condensation of 5-acetyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with propionitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified through recrystallization or column chromatography. The yield of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile can range from 40-70% depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
151373-32-9 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-(5-acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)8-5-7(10-12-8)3-2-4-9/h8H,2-3,5H2,1H3 |
Clave InChI |
QEFKYCVKDHNHQP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)CCC#N |
SMILES canónico |
CC(=O)C1CC(=NO1)CCC#N |
Sinónimos |
3-Isoxazolepropanenitrile, 5-acetyl-4,5-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





